3,3,4,4,5,5,6,6,6-Nonafluorohexyl-1-ene carbonate
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Overview
Description
3,3,4,4,5,5,6,6,6-Nonafluorohexyl-1-ene carbonate is a fluorinated organic compound with the molecular formula C7H3F9O3. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl-1-ene carbonate typically involves the reaction of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl-1-ene with phosgene or its derivatives under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of exposure to hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,6-Nonafluorohexyl-1-ene carbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of carbamates or carbonates .
Scientific Research Applications
3,3,4,4,5,5,6,6,6-Nonafluorohexyl-1-ene carbonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and materials with unique properties.
Biology: Employed in the development of fluorinated compounds for biological studies, including enzyme inhibitors and imaging agents.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl-1-ene carbonate involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins and other biomolecules. This property makes it an effective inhibitor or modulator of enzymatic activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol: A fluorinated thiol used in surface modification and nanotechnology.
3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate: Used in the synthesis of fluorinated polymers for coatings and adhesives.
1H,1H,2H-Perfluoro-1-hexene: A fluorinated olefin used as an intermediate in the production of fluorinated compounds.
Uniqueness
3,3,4,4,5,5,6,6,6-Nonafluorohexyl-1-ene carbonate is unique due to its carbonate functional group, which imparts distinct reactivity and stability compared to other fluorinated compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1,3-dioxolan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F9O3/c8-4(9,2-1-18-3(17)19-2)5(10,11)6(12,13)7(14,15)16/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNKFQLUMVJFOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F9O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895958 |
Source
|
Record name | 4-(Nonafluorobutyl)-1,3-dioxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00895958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1469980-27-5 |
Source
|
Record name | 4-(Nonafluorobutyl)-1,3-dioxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00895958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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